No Evidence-Based Scenarios Can Be Supported
Given the complete absence of comparative quantitative data—no activity values (IC50, Ki, EC50), no selectivity panels, no ADME parameters, and no in vivo efficacy metrics—it is not possible to construct any application scenario in which this compound is demonstrably superior to a named comparator. Procurement decisions must therefore rely on the user's internal qualification data rather than on published differentiation claims. As soon as substantive evidence emerges, this guide should be updated.
